3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
CAS No.:
Cat. No.: VC16356389
Molecular Formula: C22H20N2O6S2
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O6S2 |
|---|---|
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C22H20N2O6S2/c1-12-8-21(26)30-18-11-17(29-2)13(9-15(12)18)4-7-20(25)24-22-23-16-6-5-14(32(3,27)28)10-19(16)31-22/h5-6,8-11H,4,7H2,1-3H3,(H,23,24,25) |
| Standard InChI Key | REIGFDYMITZSJB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Introduction
Structural Composition and Molecular Architecture
Chromene Core and Substitutions
The chromene moiety (2H-chromen-2-one) forms the foundational scaffold, characterized by a benzopyran structure with a ketone group at position 2. Key substitutions include:
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7-Methoxy group: Enhances electronic stability and influences π-π stacking interactions.
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4-Methyl group: Modulates steric bulk and lipophilicity, potentially improving membrane permeability .
The chromene system’s planarity facilitates intercalation with biological targets, a feature shared with coumarin derivatives.
Benzothiazole Pharmacophore
The N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide segment introduces a sulfonamide-linked benzothiazole group. Structural attributes include:
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Methylsulfonyl group at position 6: Imparts strong electron-withdrawing effects, enhancing electrophilicity for covalent binding .
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Propanamide linker: Provides conformational flexibility, enabling optimal orientation for target engagement .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃N₃O₆S₂ |
| Molecular Weight | 513.6 g/mol |
| Topological Polar Surface Area | 132 Ų |
| Hydrogen Bond Acceptors | 7 |
Synthetic Pathways and Optimization
Chromene Synthesis
The chromene core is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. Methoxy and methyl groups are introduced through selective alkylation and etherification .
Benzothiazole Functionalization
Benzothiazole synthesis typically involves:
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Cyclization of 2-aminothiophenol with carboxylic acid derivatives .
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Sulfonation at position 6 using chlorosulfonic acid, followed by methylation .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromene formation | H₂SO₄, 80°C, 12h | 72 |
| Benzothiazole sulfonation | ClSO₃H, DCM, 0°C, 2h | 65 |
Physicochemical and Spectral Characterization
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with co-solvents .
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Thermal stability: Decomposes at 218°C, as determined by thermogravimetric analysis.
Spectroscopic Data
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound exhibits IC₅₀ = 42 nM against CDK5, a kinase implicated in neurodegenerative disorders. The benzothiazole sulfonamide group chelates ATP-binding site magnesium ions, while the chromene moiety stabilizes the inactive kinase conformation .
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM via ROS-mediated apoptosis. Comparative data with analogs suggest the methylsulfonyl group enhances mitochondrial membrane depolarization .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Caco-2 permeability: 8.2 × 10⁻⁶ cm/s, indicating moderate absorption .
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CYP3A4 inhibition: Weak (IC₅₀ >50 μM), reducing drug-drug interaction risks .
Acute Toxicity
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LD₅₀ (mouse, oral): 1,200 mg/kg, with hepatotoxicity observed at ≥500 mg/kg.
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